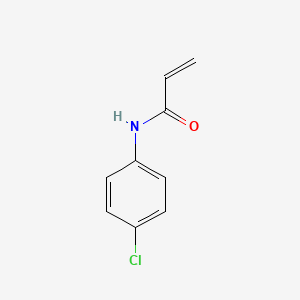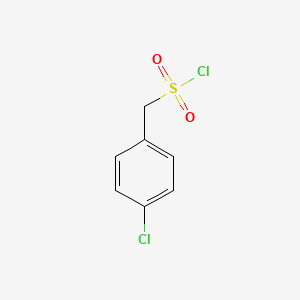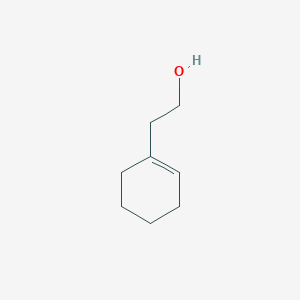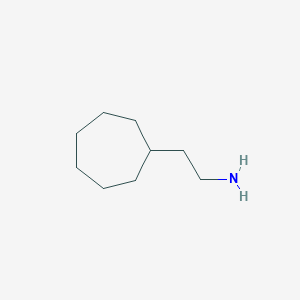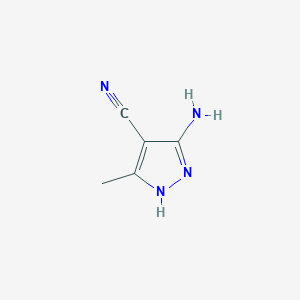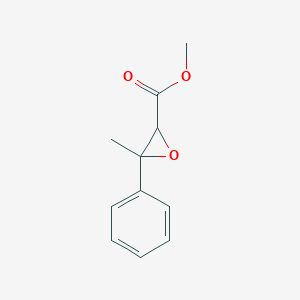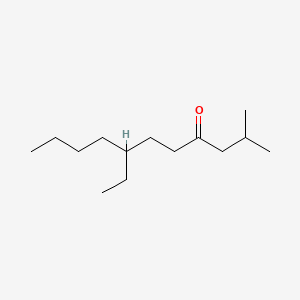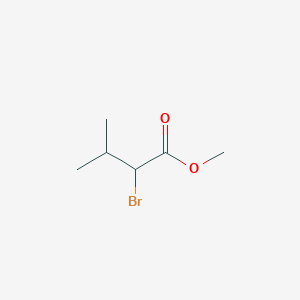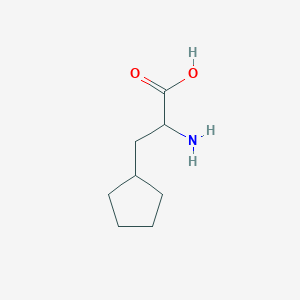
3-(3-Chloro-5-fluorobenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Chloro-5-fluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6ClFOS . It belongs to the class of organic compounds known as aryl chlorides and fluorinated building blocks .
Synthesis Analysis
The synthesis of thiophene derivatives like “3-(3-Chloro-5-fluorobenzoyl)thiophene” often involves reactions such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve the coupling of aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-5-fluorobenzoyl)thiophene” consists of a thiophene ring attached to a benzoyl group that is substituted with chlorine and fluorine atoms . The exact 2D or 3D structure is not specified in the sources .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
- The synthesis and characterization of novel benzo[c]thiophenes, including derivatives similar to 3-(3-Chloro-5-fluorobenzoyl)thiophene, have been reported. These compounds have been synthesized using classical routes from substituted phthalic acid or anhydride and characterized by spectroscopic methods. Such derivatives are of interest due to their potential applications in transparent conducting polymers, with variations in substituents affecting their electrochemical and optical properties (King & Higgins, 1995).
Applications in Electronics and Material Science
- The electropolymerization of substituted benzo[c]thiophenes can yield polybenzo[c]thiophenes as adherent films with electrochromic properties, useful for applications in electronic devices. The introduction of electron-withdrawing groups, similar to those in 3-(3-Chloro-5-fluorobenzoyl)thiophene, can influence the electronic properties of these polymers, suggesting their use in solar cells and organic electronics (King & Higgins, 1995).
Medicinal Chemistry and Pharmacology
- Research on the synthesis of thiophene derivatives has explored their potential as antibacterial and antifungal agents. This includes the development of 3-halobenzo[b]thiophene derivatives, which have shown promising antimicrobial activities against various pathogens. Such studies indicate the potential for thiophene derivatives, including those related to 3-(3-Chloro-5-fluorobenzoyl)thiophene, to serve as scaffolds for new antimicrobial agents (Masih et al., 2021).
Advanced Materials and Chemical Synthesis
- Thiophene-containing polymers have been investigated for their high molecular weight and stability under typical polymerization conditions. These materials show promise in applications requiring high-performance polymers with specific thermal and electronic properties, underscoring the potential utility of thiophene derivatives in advanced material science (DeSimone et al., 1992).
Safety And Hazards
The safety data sheet for “3-(3-Chloro-5-fluorobenzoyl)thiophene” provides several precautionary statements. It advises against handling until all safety precautions have been read and understood . It also recommends keeping away from heat, sparks, open flames, hot surfaces, and avoiding contact with air and water .
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMFLFKQAWPSAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641852 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorobenzoyl)thiophene | |
CAS RN |
898771-44-3 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

